A-893 vs. AZ505: >80-Fold Improvement in SMYD2 Biochemical Potency
A-893 demonstrates an IC50 of 2.8 nM against SMYD2 in biochemical assays, representing an unexpectedly notable >80-fold improvement in potency compared to its predecessor compound AZ505, which exhibits an IC50 of 120 nM [1]. Both compounds were evaluated in the same biochemical assay system measuring SMYD2 methyltransferase activity [1]. This substantial potency gain is attributed to optimized binding interactions revealed by co-crystal structure analysis (PDB ID: 4YND) [1][2].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.8 nM |
| Comparator Or Baseline | AZ505: 120 nM |
| Quantified Difference | >80-fold improvement (approximately 43× more potent) |
| Conditions | SMYD2 methyltransferase biochemical activity assay |
Why This Matters
The >80-fold potency gain enables robust cellular activity at lower compound concentrations, reducing the risk of solubility-limited artifacts and off-target effects associated with higher dosing.
- [1] Sweis RF, Wang Z, Algire M, Arrowsmith CH, Brown PJ, Chiang GG, Guo J, Jakob CG, Kennedy S, Li F, Maag D, Shaw B, Soni NB, Vedadi M, Pappano WN. Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2. ACS Med Chem Lett. 2015 Apr 29;6(6):695-700. doi: 10.1021/acsmedchemlett.5b00124. View Source
- [2] RCSB Protein Data Bank. PDB ID: 4YND. The Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2. Resolution: 2.79 Å. View Source
